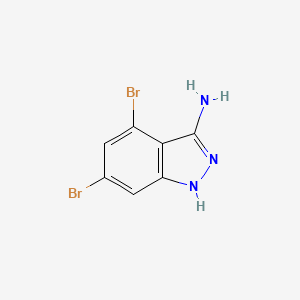

4,6-Dibromo-1H-indazol-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2N3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQVLZGFRLIJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716772 | |

| Record name | 4,6-Dibromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796970-45-1 | |

| Record name | 4,6-Dibromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dibromo-1H-indazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 4,6-Dibromo-1H-indazol-3-amine in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery

4,6-Dibromo-1H-indazol-3-amine is a heterocyclic compound belonging to the indazole class of molecules. Substituted indazoles are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] For researchers and drug development professionals, understanding the solubility of such a key synthetic intermediate is not a trivial pursuit; it is a fundamental parameter that dictates its utility, formulation, and ultimate success in a therapeutic pipeline. Poor solubility can hinder everything from initial biological screening and reaction kinetics to absorption and bioavailability in later stages.

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will move beyond theoretical data to provide actionable, field-proven protocols, explaining the causality behind experimental choices to empower scientists to generate reliable and reproducible data tailored to their specific applications.

Physicochemical Profile: Predicting Solubility Behavior

The solubility of a compound is governed by its molecular structure. The principle of "like dissolves like" is a useful starting point, meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3] Let's dissect the structure of this compound to predict its behavior.

| Property | Value (Predicted/Computed) | Influence on Solubility |

| Molecular Formula | C₇H₅Br₂N₃ | - |

| Molecular Weight | 290.95 g/mol | Higher molecular weight can sometimes decrease solubility. |

| Hydrogen Bond Donors | 2 (amine and indazole N-H) | The presence of N-H groups allows for hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond acceptors (e.g., DMSO, DMF). |

| Hydrogen Bond Acceptors | 2 (indazole nitrogens) | Allows for hydrogen bonding with protic solvents. |

| Polar Surface Area (TPSA) | 54.7 Ų (based on 3-amino-6-bromoindazole) | A moderate TPSA suggests some degree of polarity. |

| logP (Octanol/Water) | ~2.5-3.0 (Estimated) | The positive logP value, increased by the two lipophilic bromine atoms, indicates a preference for non-polar or moderately polar organic solvents over water. |

Expert Analysis: The structure presents a duality. The indazole ring and the amine group provide polar, hydrogen-bonding character. However, the two bromine atoms significantly increase the molecule's lipophilicity and molecular weight. This suggests that while the compound is unlikely to be soluble in highly non-polar solvents like hexane, it will also exhibit limited solubility in highly polar protic solvents like water. Its optimal solubility is likely to be found in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), or in lower-chain alcohols where both hydrogen bonding and dispersion forces can contribute to solvation.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature. The "shake-flask" method is the gold standard for this determination.[4] The protocol below is designed to be a self-validating system, ensuring that equilibrium is truly reached.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination

Detailed Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of solid this compound to a series of glass vials. The key here is "excess"—you must be able to visually confirm the presence of undissolved solid at the end of the experiment to ensure the solution is saturated.

-

Dispense a precise, known volume (e.g., 1.0 mL) of the desired organic solvent (e.g., DMSO, Methanol, Acetonitrile, Ethyl Acetate) into each vial.

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate the calculated solubility.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, but 48-72 hours is preferable for crystalline compounds which may dissolve slowly.[5]

-

Causality Check: Why 24-72 hours? Reaching equilibrium is a kinetic process. For a solid to dissolve, molecules must leave the crystal lattice and become solvated. This can be slow. Shorter incubation times risk measuring a concentration that is still increasing, leading to an underestimation of the true thermodynamic solubility.

-

-

Sampling and Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter.

-

Causality Check: Why immediate filtration? This step is critical to separate the dissolved solute from any remaining solid microparticles. Failure to filter properly is a common source of artificially high and variable results. The small pore size ensures all undissolved material is removed.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a standard curve of known concentrations.

-

Calculate the final solubility, typically expressed in mg/mL or molarity (mM).

-

Data Presentation: A Framework for Your Results

While extensive public data for this specific molecule is limited, your experimental results can be organized as follows. Based on the physicochemical properties, a qualitative prediction is included.

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Hexane | Non-polar | Very Low | User to determine |

| Toluene | Non-polar (Aromatic) | Low | User to determine |

| Ethyl Acetate | Moderately Polar | Moderate | User to determine |

| Acetone | Polar Aprotic | Moderate to High | User to determine |

| Acetonitrile | Polar Aprotic | Moderate | User to determine |

| Methanol | Polar Protic | Moderate | User to determine |

| Ethanol | Polar Protic | Moderate | User to determine |

| Dimethylformamide (DMF) | Polar Aprotic | High | User to determine |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | User to determine |

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and drug development. While its structure suggests favorable solubility in polar aprotic solvents like DMSO and DMF, this must be confirmed experimentally. The shake-flask protocol detailed in this guide provides a robust and reliable method for determining the thermodynamic solubility. By understanding the physicochemical properties of the molecule and the reasoning behind each experimental step, researchers can confidently generate the high-quality data needed to advance their projects and unlock the full potential of this valuable synthetic intermediate.

References

An In-Depth Technical Guide to the NMR Spectral Interpretation of 4,6-Dibromo-1H-indazol-3-amine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For researchers and professionals in drug development, mastering the interpretation of NMR spectra is fundamental to verifying molecular identity and purity. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 4,6-Dibromo-1H-indazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. By integrating foundational principles with advanced 2D NMR techniques, this document serves as a practical reference for the unambiguous structural assignment of this and related substituted indazole systems.

Introduction: The Role of this compound in Synthesis

The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including potent kinase inhibitors for oncology and treatments for neurodegenerative diseases.[1] this compound serves as a versatile and highly functionalized building block for the synthesis of these complex therapeutic agents. The precise placement of the bromine and amine substituents provides distinct reactive handles for further chemical modification.

Given its role as a critical intermediate, absolute certainty of its structure is paramount. NMR spectroscopy provides the necessary tool for this confirmation, offering detailed insights into the molecular framework. This guide explains the causality behind the observed spectral patterns, enabling scientists to confidently verify the structure of this key synthetic intermediate.

Molecular Structure and Atom Numbering

A logical and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of this compound is numbered below according to IUPAC conventions for heterocyclic systems. This numbering will be used throughout the guide.

Caption: Structure of this compound with IUPAC numbering.

Due to the substitution pattern, the molecule is asymmetric. Therefore, all nine carbon atoms and the five protons (two aromatic, one N-H, and two NH₂) are chemically non-equivalent and should produce distinct signals in the NMR spectra.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity (splitting), and coupling constants (J). A systematic analysis of these parameters allows for the assignment of each proton.[2]

3.1. Predicted Chemical Shifts and Multiplicities

The electronic environment heavily influences a proton's chemical shift. Electron-donating groups (EDGs) like the amine (-NH₂) increase electron density, shielding nearby protons and shifting their signals upfield (to lower ppm). Conversely, electron-withdrawing groups (EWGs) like bromine deshield protons, shifting them downfield (to higher ppm).[3]

-

Aromatic Protons (H5, H7): These protons are attached to the benzene portion of the indazole ring and are expected in the aromatic region (δ 6.5-8.0 ppm).

-

H5: This proton is ortho to the electron-donating -NH₂ group (via the ring system) and ortho to the electron-withdrawing C6-Br group. The net effect will place its signal in the mid-aromatic range. It has one neighbor, H7, at a four-bond distance (meta-position). Thus, it is expected to be a doublet with a small meta-coupling constant (⁴J ≈ 1.5-3.0 Hz).[4]

-

H7: This proton is ortho to the C6-Br group and will be deshielded. It is also meta to the C4-Br group. It will appear as a doublet due to meta-coupling with H5 (⁴J ≈ 1.5-3.0 Hz). Its signal is expected to be downfield relative to H5 due to the proximity of two bromine atoms.

-

-

Amine Protons (-NH₂): The two protons of the primary amine group are expected to appear as a broad singlet. Their chemical shift is highly variable and depends on solvent, concentration, and temperature, but typically falls in the range of δ 4.0-6.0 ppm for aromatic amines.

-

Indazole N-H Proton: The proton on the N1 of the pyrazole ring is also a broad singlet and is often observed far downfield (δ 10.0-13.0 ppm), especially in a hydrogen-bond-accepting solvent like DMSO-d₆.[5][6]

3.2. Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) (in DMSO-d₆) | Multiplicity | Integration | Coupling Constant (J) |

| N1-H | 11.0 - 13.0 | broad s | 1H | - |

| H7 | 7.5 - 7.9 | d | 1H | ⁴J ≈ 1.5-2.5 Hz |

| H5 | 7.0 - 7.4 | d | 1H | ⁴J ≈ 1.5-2.5 Hz |

| C3-NH₂ | 5.0 - 6.0 | broad s | 2H | - |

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected. The chemical shifts are influenced by the attached atoms and substituents.

4.1. Predicted Chemical Shifts

-

Carbons Bonded to Bromine (C4, C6): The direct attachment of an electronegative bromine atom causes a significant downfield shift for the carbon itself (ipso-effect), but the exact shift is complex. These signals are often found in the δ 110-130 ppm range but can be weaker due to the absence of a directly attached proton.

-

Carbon Bonded to Amine (C3): The C3 carbon, attached to the electron-donating amine group, will be significantly shielded and is expected to appear upfield relative to other aromatic carbons, likely in the δ 140-155 ppm range for this type of heterocyclic system.

-

Protonated Carbons (C5, C7): These carbons will appear in the typical aromatic region (δ 110-130 ppm). Their assignment can be definitively confirmed using HSQC.

-

Quaternary Carbons (C3a, C7a): These are the bridgehead carbons where the two rings are fused. They typically appear in the δ 120-145 ppm range and, lacking an attached proton, often show weaker signals. Their assignment requires long-range correlation experiments like HMBC.

4.2. Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) (in DMSO-d₆) | Notes |

| C3 | 145 - 155 | Attached to -NH₂, typically deshielded in indazoles |

| C7a | 138 - 145 | Quaternary, bridgehead |

| C3a | 130 - 140 | Quaternary, bridgehead |

| C5 | 120 - 130 | Protonated aromatic carbon |

| C7 | 115 - 125 | Protonated aromatic carbon |

| C4 | 110 - 120 | Attached to Bromine (ipso-carbon) |

| C6 | 110 - 120 | Attached to Bromine (ipso-carbon) |

Note: Precise chemical shift prediction is challenging without experimental data. These ranges are estimates based on known substituent effects on indazole and benzene systems.[4][7][8]

Definitive Assignment using 2D NMR Spectroscopy

While 1D spectra provide an excellent starting point, unambiguous assignment, especially of the quaternary carbons, requires 2D NMR experiments.[9][10] These experiments reveal correlations between nuclei, allowing for a definitive mapping of the molecular structure.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In this molecule, a cross-peak would be expected between H5 and H7, confirming their meta-relationship.[11]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is one of the most powerful experiments, showing direct, one-bond correlations between protons and the carbons they are attached to. It would definitively link the H5 signal to the C5 signal and the H7 signal to the C7 signal.[12]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is the key to assigning the quaternary carbons.[11][13] Expected key correlations include:

-

H5 → C4, C6, C7, C3a

-

H7 → C5, C6, C7a

-

N1-H → C7a, C3a

-

C3-NH₂ → C3, C3a

-

By systematically analyzing these correlations, the entire carbon skeleton can be pieced together like a puzzle, leading to a self-validated and unambiguous assignment of every atom.

Experimental Protocol for NMR Analysis

Adherence to a standardized protocol ensures high-quality, reproducible data.

6.1. Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-80 mg for ¹³C NMR) into a clean, dry vial.[14][15]

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves polar compounds and its residual proton signal (δ ≈ 2.50 ppm) and carbon signals (δ ≈ 39.52 ppm) are well-documented for referencing.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate until the sample is fully dissolved.[16]

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

6.2. Data Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H Spectrum: Acquire a standard 1D proton spectrum. Ensure adequate signal-to-noise.

-

¹³C Spectrum: Acquire a proton-decoupled 1D carbon spectrum.

-

2D Spectra: Sequentially run COSY, HSQC, and HMBC experiments using standard instrument parameters. The HMBC experiment will typically require the longest acquisition time.

-

Processing: Process all spectra using appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent signal (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Integrated Workflow for Spectral Interpretation

A logical workflow ensures that all available data is used efficiently to arrive at a confident structural assignment.

Caption: A systematic workflow for the interpretation of NMR spectra.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of modern NMR spectroscopy. While 1D ¹H and ¹³C spectra provide essential preliminary data, a complete and unambiguous assignment relies on the synergistic use of 2D correlation experiments. The HSQC experiment serves to definitively link protons to their attached carbons, while the HMBC experiment is indispensable for mapping the connectivity of the entire carbon framework, including the non-protonated quaternary centers. By following the systematic workflow presented, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N.m.r. studies in the heterocyclic series: XVII—carbon‐13 spectra of indazole derivatives | Scilit [scilit.com]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. researchgate.net [researchgate.net]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. youtube.com [youtube.com]

- 13. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 16. organomation.com [organomation.com]

The Rising Therapeutic Potential of Dibromo-1H-indazol-3-amine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1H-indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, earning the status of a "privileged scaffold." This is due to its remarkable ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2] Numerous indazole-containing compounds have been successfully developed into clinically approved drugs for various therapeutic areas, including oncology, inflammation, and cardiovascular diseases.[3][4] Notable examples include the multi-targeted tyrosine kinase inhibitors Pazopanib and Axitinib, which have revolutionized the treatment of certain cancers.[3]

The versatility of the indazole ring is further enhanced by the introduction of various substituents. Among these, halogenation, particularly bromination, plays a crucial role in modulating the physicochemical and pharmacokinetic properties of drug candidates. The presence of bromine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[5] This guide focuses on a specific, yet highly promising, subclass: dibromo-1H-indazol-3-amine derivatives . While research on this particular substitution pattern is emerging, this document will provide a comprehensive overview of their synthesis, known and potential biological activities, and the experimental methodologies crucial for their evaluation, drawing from the broader knowledge of halogenated indazoles.

Synthetic Strategies for Dibromo-1H-indazol-3-amine Derivatives

The synthesis of dibromo-1H-indazol-3-amine derivatives can be approached through several strategic routes, primarily involving the construction of the indazole core followed by or preceded by bromination steps.

Core Synthesis of the 1H-Indazol-3-amine Scaffold

A common and efficient method for the synthesis of the 1H-indazol-3-amine core starts from readily available fluorobenzonitriles. For instance, 5-bromo-2-fluorobenzonitrile can be refluxed with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine in high yield.[6] This reaction proceeds through a nucleophilic aromatic substitution followed by intramolecular cyclization.

Bromination Strategies

The introduction of two bromine atoms onto the 1H-indazol-3-amine scaffold can be achieved through direct halogenation. The positions of bromination are directed by the existing substituents on the aromatic ring. Metal-free halogenation methods using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often preferred due to their milder reaction conditions and higher selectivity.[3][7] For instance, ultrasound-assisted bromination with DBDMH has been shown to be an efficient method for the C3-bromination of indazoles.[7] The synthesis of a 7-bromo-4-chloro-1H-indazol-3-amine has been achieved through a two-step sequence involving regioselective bromination of 2,6-dichlorobenzonitrile followed by heterocycle formation with hydrazine.[8][9][10] This suggests that a similar strategy could be employed for the synthesis of dibromo analogs.

A general synthetic workflow for obtaining dibromo-1H-indazol-3-amine derivatives is depicted below:

References

- 1. japsonline.com [japsonline.com]

- 2. longdom.org [longdom.org]

- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]

- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

An Investigator's Guide to 4,6-Dibromo-1H-indazol-3-amine: Uncovering Therapeutic Potential

For Distribution: For Research, Scientific, and Drug Development Professionals.

Abstract

The 1H-indazol-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinical candidates and approved drugs, particularly in oncology. Its unique ability to act as a hinge-binding motif has rendered it a cornerstone for the development of potent protein kinase inhibitors. This technical guide focuses on a specific, yet under-explored derivative: 4,6-Dibromo-1H-indazol-3-amine . While direct biological data for this compound is sparse in public literature, this document serves as an in-depth predictive analysis and a practical guide for its investigation. By dissecting the well-established pharmacology of the parent scaffold and analyzing the structure-activity relationships (SAR) imparted by the dibromo substitution, we will illuminate its most probable therapeutic targets and provide robust, self-validating experimental protocols to empower researchers in their quest to unlock its potential.

The Indazole Scaffold: A Proven Pharmacophore

Indazole-containing molecules have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Their success largely stems from the structural mimicry of the purine ring of ATP, allowing them to function as competitive inhibitors for a vast class of enzymes known as protein kinases.[3] The 3-aminoindazole moiety, in particular, is an effective "hinge-binding" fragment, forming critical hydrogen bonds with the backbone of the kinase hinge region, a key determinant of binding affinity.[3][4] This foundational interaction anchors the molecule, allowing substituents on the indazole ring to explore and engage with other regions of the ATP-binding pocket, thereby dictating potency and selectivity.

Strategic Dissection of this compound

The specific substitution pattern of this compound provides critical clues to its potential targets.

-

3-Amino Group: As established, this is the primary anchor, predicted to form one or more hydrogen bonds with the kinase hinge region. Its presence strongly suggests that the primary targets will be ATP-dependent enzymes, most notably protein kinases.

-

4-Bromo Substituent: Substitution at the C4-position is crucial. Incorporating bulky groups at this position has been a successful strategy for developing potent inhibitors of Receptor Tyrosine Kinases (RTKs).[4] The bromine atom here can engage in halogen bonding and provides a vector for exploring a deeper pocket within the kinase active site.

-

6-Bromo Substituent: The C6-position is often directed towards the solvent-exposed region of the ATP-binding site.[5][6] The bromine atom here serves two key purposes: it can enhance binding affinity through hydrophobic or halogen bonding interactions, and more importantly, it acts as a versatile synthetic handle for further chemical modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[3] This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Based on this structural analysis, the most promising therapeutic targets for this compound are within the human kinome.

High-Priority Potential Therapeutic Targets

Receptor Tyrosine Kinases (RTKs): VEGFR & PDGFR Families

Causality: The development of Linifanib (ABT-869), a potent multitargeted RTK inhibitor, provides a strong rationale. Linifanib is built upon a 3-aminoindazole core with a bulky N,N'-diaryl urea moiety at the C4-position, targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families.[4] These kinases are critical drivers of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. The 4-bromo position on our lead compound occupies the same vector as the urea moiety in Linifanib, suggesting it could serve as a foundational fragment for inhibitors of these pro-angiogenic kinases.

Polo-like Kinase 4 (PLK4)

Causality: PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis in various cancers, including breast cancer.[1][7] Several potent PLK4 inhibitors, such as CFI-400945, are based on the N-(1H-indazol-6-yl) scaffold.[1] These inhibitors utilize the indazole core for hinge binding. The substitution pattern of this compound aligns well with the pharmacophore models of known PLK4 inhibitors, making this an attractive target for investigation.

Pim Kinases

Causality: The Pim family of serine/threonine kinases (Pim-1, -2, and -3) are key regulators of signaling pathways involved in tumorigenesis, particularly in hematologic malignancies.[8] Potent pan-Pim inhibitors have been developed from a 3-(pyrazin-2-yl)-1H-indazole hit, demonstrating the utility of the indazole scaffold for targeting this kinase family.[8] The electronic properties imparted by the dibromo substitution could favorably influence binding to the unique, hinge-less ATP-binding pocket of Pim kinases.

Other Potential Targets

The versatility of the indazole scaffold is evidenced by its application in developing inhibitors for a wide range of other kinases, including:

-

Fibroblast Growth Factor Receptor 1 (FGFR1) [9]

-

c-Jun N-terminal kinase 3 (JNK3) [10]

-

Hematopoietic Progenitor Kinase 1 (HPK1) [6]

The following workflow provides a systematic approach to identify and validate the specific targets of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. US4051252A - 3-aminoindazole-1 and 2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Emergent Role of 4,6-Dibromo-1H-indazol-3-amine in Oncology: A Mechanistic Whitepaper

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically evaluated and approved anti-cancer agents.[1][2] Its structural resemblance to the purine ring of ATP allows indazole-based compounds to function as competitive inhibitors at the ATP-binding sites of a wide array of protein kinases, which are often dysregulated in cancer.[2][3] This technical guide delves into the putative mechanism of action of 4,6-Dibromo-1H-indazol-3-amine in cancer cells. While direct studies on this specific compound are emerging, this paper synthesizes the wealth of available data on structurally related 1H-indazol-3-amine derivatives to build a scientifically grounded hypothesis of its anti-neoplastic activities. We will explore the core mechanisms of kinase inhibition, induction of apoptosis, and cell cycle perturbation, providing detailed experimental frameworks for their investigation.

The Indazole Scaffold: A Cornerstone of Kinase Inhibitor Design

The 1H-indazole-3-amine moiety is a highly effective "hinge-binding" fragment, a critical feature for potent kinase inhibition.[1][4] The nitrogen atoms of the indazole ring are capable of forming hydrogen bonds with the hinge region of the kinase active site, a key interaction for stable binding and inhibition.[2] The strategic placement of bromine atoms at the 4 and 6 positions of the indazole ring in this compound is anticipated to modulate the compound's lipophilicity and electronic properties, potentially enhancing its permeability, target affinity, and overall potency. Bromine substituents can also serve as synthetic handles for further chemical modifications, such as cross-coupling reactions, to explore deeper pockets within the kinase active site.[2]

Primary Mechanism of Action: Multi-Targeted Kinase Inhibition

A predominant mechanism of action for indazole derivatives is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) that are pivotal in driving tumor growth, proliferation, and angiogenesis.[3][4]

Inhibition of Pro-Angiogenic RTKs

Derivatives of 1H-indazol-3-amine have demonstrated potent inhibitory activity against the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families.[4] By blocking the signaling cascades initiated by these receptors, these compounds can effectively stifle tumor-associated angiogenesis, thereby limiting the tumor's access to essential nutrients and oxygen.

Modulation of Other Key Oncogenic Kinases

Beyond the well-established anti-angiogenic targets, the indazole scaffold has been successfully employed to develop inhibitors of other critical kinases implicated in cancer, such as:

-

Polo-like kinase 4 (PLK4): A master regulator of centriole duplication, its overexpression is common in several cancers.[5]

-

Fibroblast Growth Factor Receptor (FGFR): Dysregulation of the FGFR signaling pathway is a known driver in various malignancies.[6]

The multi-targeted nature of many indazole-based inhibitors can be a significant therapeutic advantage, concurrently blocking multiple pathways that cancer cells rely on for their survival and proliferation.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying the inhibitory activity of a compound against a purified kinase.[7]

Methodology:

-

Compound Preparation: Perform a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Reaction Setup: In a 384-well plate, combine the test compound with the kinase of interest (e.g., VEGFR2, PLK4), a fluorescently labeled kinase substrate (or tracer), and a Europium-labeled anti-tag antibody.

-

Initiation of Reaction: Add ATP to the wells to initiate the kinase reaction.

-

Detection: After incubation, measure the TR-FRET signal. A decrease in the FRET signal corresponds to an increase in kinase inhibition.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Diagram: Kinase Inhibition Workflow

Caption: Workflow for determining kinase inhibitory activity.

Induction of Apoptosis: A Convergent Anti-Cancer Mechanism

A hallmark of effective anti-cancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells. Numerous studies on 1H-indazole-3-amine derivatives have confirmed their pro-apoptotic capabilities across a range of cancer cell lines.[1][8][9]

Modulation of the Bcl-2 Family of Proteins

The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins. Anti-apoptotic members, such as Bcl-2, prevent cell death, while pro-apoptotic members, like Bax, promote it. Treatment with indazole derivatives has been shown to shift this balance in favor of apoptosis by downregulating Bcl-2 and upregulating Bax expression.[1][8][9] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.

Perturbation of the p53/MDM2 Pathway

The tumor suppressor protein p53 is a critical regulator of cell fate, including apoptosis. The activity of p53 is, in turn, controlled by its negative regulator, MDM2. Some 1H-indazole-3-amine compounds are thought to induce apoptosis by interfering with the p53/MDM2 interaction.[1][8] By inhibiting MDM2, p53 is stabilized and activated, leading to the transcription of pro-apoptotic genes.

Diagram: Apoptotic Signaling Pathway

Caption: Induction of apoptosis via Bcl-2 family modulation.

Experimental Protocol: Apoptosis Detection by Flow Cytometry

This method quantifies the extent of apoptosis induced by a compound.

Methodology:

-

Cell Treatment: Culture cancer cells (e.g., K562 chronic myeloid leukemia cells) and treat with varying concentrations of this compound for 24-48 hours.[1][8]

-

Cell Staining: Harvest the cells and wash with PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of the compound on apoptosis induction.[1]

Cell Cycle Arrest: Halting Cancer Cell Proliferation

In addition to inducing cell death, indazole derivatives can also inhibit tumor growth by arresting the cell cycle, preventing cancer cells from progressing through the phases of division.[1][8]

G2/M Phase Arrest

Several studies have reported that treatment with indazole compounds leads to an accumulation of cells in the G2/M phase of the cell cycle.[6] This arrest prevents the cells from entering mitosis, thereby halting their proliferation. This effect is often linked to the inhibition of kinases that are critical for the G2/M transition, such as cyclin-dependent kinases (CDKs).

Experimental Protocol: Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment: Treat cancer cells with the test compound for a specified duration (e.g., 24 hours).

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Wash the fixed cells and stain with a solution containing PI and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content allows for the differentiation of cells in the G0/G1, S, and G2/M phases.

-

Data Interpretation: An increase in the percentage of cells in the G2/M peak, compared to untreated controls, indicates cell cycle arrest at this phase.[8]

Quantitative Data Summary

The anti-proliferative activity of various 1H-indazole-3-amine derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes representative IC50 values, highlighting the potency of this chemical class.

| Compound ID (Reference) | Cancer Cell Line | IC50 (µM) |

| Compound 6o [1][8] | K562 (Chronic Myeloid Leukemia) | 5.15 |

| Compound 6o [1][8] | A549 (Lung Cancer) | > 50 |

| Compound 6o [1][8] | PC-3 (Prostate Cancer) | > 50 |

| Compound 6o [1][8] | HepG2 (Hepatoma) | > 50 |

| Compound 2f [9] | 4T1 (Breast Cancer) | 0.23 - 1.15 |

| Compound 9f [10] | HCT116 (Colorectal Cancer) | 14.3 |

Note: The data presented is for illustrative purposes and is derived from various substituted indazole derivatives, not specifically this compound.

Conclusion and Future Directions

The collective evidence strongly suggests that this compound likely functions as a potent anti-cancer agent through a multi-faceted mechanism of action. Its core indazole structure predisposes it to be an effective kinase inhibitor, targeting key pathways involved in tumor growth, angiogenesis, and proliferation. Furthermore, the induction of apoptosis via modulation of the Bcl-2 protein family and the p53/MDM2 axis, coupled with the ability to induce cell cycle arrest, represents a powerful combination of anti-neoplastic activities.

Future research should focus on validating these hypothesized mechanisms specifically for this compound. This would involve a comprehensive kinase profiling screen to identify its primary targets, detailed in vitro studies to confirm its effects on apoptosis and the cell cycle in a panel of relevant cancer cell lines, and ultimately, in vivo studies using xenograft models to assess its therapeutic efficacy and safety profile.[4][9] The insights gained from such studies will be invaluable for the continued development of this promising compound as a potential clinical candidate in oncology.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors [ouci.dntb.gov.ua]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,6-Dibromo-1H-indazol-3-amine from 2,4-Dichlorobenzonitrile

Introduction: The Significance of 4,6-Dibromo-1H-indazol-3-amine in Medicinal Chemistry

The 3-aminoindazole scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, particularly in the development of kinase inhibitors for oncology. The strategic placement of halogen substituents on the indazole ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, enhancing its potency and selectivity. This compound is a key intermediate in the synthesis of such targeted therapeutics, offering multiple points for further chemical elaboration to create novel drug candidates.

This application note provides a comprehensive, two-step synthetic route to this compound, commencing from the readily available starting material, 2,4-dichlorobenzonitrile. The described methodology is designed to be robust and scalable, providing researchers and drug development professionals with a practical guide for the efficient production of this valuable building block.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound from 2,4-dichlorobenzonitrile is accomplished through a two-step reaction sequence:

-

Electrophilic Dibromination: The initial step involves the regioselective dibromination of 2,4-dichlorobenzonitrile to yield the key intermediate, 3,5-dibromo-2,4-dichlorobenzonitrile.

-

Hydrazine-Mediated Cyclization: The tetra-halogenated benzonitrile intermediate then undergoes a nucleophilic aromatic substitution and cyclization reaction with hydrazine hydrate to afford the target compound, this compound.

This synthetic approach is predicated on established principles of electrophilic aromatic substitution and nucleophilic aromatic substitution/cyclization reactions, offering a logical and efficient pathway to the desired product.

Visualizing the Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Part 1: Electrophilic Dibromination of 2,4-Dichlorobenzonitrile

Mechanistic Rationale and Regioselectivity

The dibromination of 2,4-dichlorobenzonitrile is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the existing substituents on the benzene ring. The chlorine atoms at positions 2 and 4 are ortho, para-directing, while the nitrile group is a meta-directing deactivator. The combined influence of these groups directs the incoming bromine electrophiles to the positions ortho and para to the chlorine atoms and meta to the nitrile group, which are the 3 and 5 positions. This results in the desired 3,5-dibromo-2,4-dichlorobenzonitrile. The use of a Lewis acid catalyst, such as ferric chloride (FeCl₃), enhances the electrophilicity of the bromine, facilitating the substitution reaction.

Detailed Experimental Protocol: Synthesis of 3,5-Dibromo-2,4-dichlorobenzonitrile

Materials:

-

2,4-Dichlorobenzonitrile

-

Anhydrous Ferric Chloride (FeCl₃)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexanes

-

Ethyl Acetate

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2,4-dichlorobenzonitrile (1.0 eq) and anhydrous dichloromethane.

-

Add anhydrous ferric chloride (0.1 eq) to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add bromine (2.1 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by carefully adding saturated sodium thiosulfate solution to consume any unreacted bromine.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to afford 3,5-dibromo-2,4-dichlorobenzonitrile as a solid.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | Predicted MS (m/z) |

| 3,5-Dibromo-2,4-dichlorobenzonitrile | C₇HBr₂Cl₂N | 329.80 | 7.85 (s, 1H) | 138.2, 135.5, 133.1, 125.4, 122.8, 115.9, 114.7 | [M]+ 328, 330, 332 |

Part 2: Hydrazine-Mediated Cyclization to this compound

Mechanistic Pathway: Nucleophilic Aromatic Substitution and Intramolecular Cyclization

The formation of the 3-aminoindazole ring from 3,5-dibromo-2,4-dichlorobenzonitrile proceeds through a well-established reaction cascade initiated by the nucleophilic attack of hydrazine on the carbon atom of the nitrile group. This is followed by an intramolecular nucleophilic aromatic substitution (SNAᵣ), where the newly formed amino group displaces the chlorine atom at the 2-position, which is activated by the electron-withdrawing nitrile group and the adjacent halogen substituents. The subsequent tautomerization of the resulting indazole derivative leads to the final product, this compound.

Visualizing the Reaction Mechanism

Caption: Proposed mechanism for the formation of the 3-aminoindazole ring.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

3,5-Dibromo-2,4-dichlorobenzonitrile

-

Hydrazine hydrate (64-80% solution)

-

n-Butanol

-

Water

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,5-dibromo-2,4-dichlorobenzonitrile (1.0 eq) in n-butanol.

-

Add hydrazine hydrate (5.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 117-118 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture to precipitate the product.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Predicted ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) | Predicted MS (m/z) |

| This compound | C₇H₅Br₂N₃ | 290.95 | 12.1 (br s, 1H, NH), 7.55 (s, 1H), 7.30 (s, 1H), 5.80 (br s, 2H, NH₂) | 148.5, 141.2, 125.8, 122.4, 115.6, 112.9, 101.8 | [M+H]⁺ 290, 292, 294 |

Safety Precautions

-

2,4-Dichlorobenzonitrile: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

Bromine: Highly corrosive and toxic. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Hydrazine hydrate: Toxic and corrosive. A suspected carcinogen. Handle with extreme care in a fume hood and wear appropriate PPE.

-

Ferric Chloride: Corrosive. Causes skin and eye irritation.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

This application note details a practical and efficient two-step synthesis of this compound from 2,4-dichlorobenzonitrile. The protocols provided are based on established chemical principles and are designed for reproducibility and scalability. The strategic use of regioselective bromination followed by a robust hydrazine-mediated cyclization allows for the reliable production of this key intermediate, which is of significant interest to researchers in the fields of medicinal chemistry and drug development.

References

Application Notes & Protocols: 4,6-Dibromo-1H-indazol-3-amine as a Premier Building Block for Kinase Inhibitor Synthesis

Introduction: The Strategic Value of the Indazole Scaffold in Oncology

The era of targeted therapy has been defined by the success of small molecule kinase inhibitors, which have revolutionized treatment paradigms across numerous cancers. Protein kinases, as central regulators of cellular signaling, represent a critical class of drug targets; their dysregulation is a hallmark of many malignancies.[1] Within the medicinal chemist's arsenal, the indazole ring system has emerged as a "privileged scaffold" for the design of potent and selective kinase inhibitors.[2][3][4] Its unique bicyclic structure, featuring a fused pyrazole and benzene ring, is adept at forming key hydrogen bond interactions within the ATP-binding pocket of a wide range of kinases, particularly with the conserved hinge region.[1][5]

This guide focuses on a particularly versatile starting material: 4,6-Dibromo-1H-indazol-3-amine . This building block is strategically pre-functionalized for rapid library synthesis and lead optimization. The bromine atoms at the C4 and C6 positions serve as orthogonal synthetic handles for well-established palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[1][6] Simultaneously, the C3-amine group provides a crucial interaction point, often acylated to engage with the kinase hinge.[7][8] This trifecta of reactive sites empowers researchers to systematically explore the structure-activity relationships (SAR) required to achieve high potency and kinome selectivity.

Physicochemical Profile: this compound

A thorough understanding of the starting material's properties is fundamental to successful reaction planning and execution.

| Property | Value | Source |

| Molecular Formula | C₇H₅Br₂N₃ | - |

| Molecular Weight | 290.94 g/mol | - |

| Appearance | Off-white to light brown solid | Supplier Data |

| CAS Number | 1071432-50-7 | - |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in MeOH, Dioxane | General Knowledge |

| Melting Point | >200 °C (decomposition may occur) | Supplier Data |

The Indazole Core: A Master Key for the Kinase ATP Pocket

The indazole scaffold's efficacy stems from its ability to mimic the adenine portion of ATP. The nitrogen atoms of the pyrazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, forming a bidentate interaction with the backbone amide and carbonyl groups of the kinase hinge region. This anchoring interaction is a foundational element for many indazole-based inhibitors.[1][5] The substituents introduced at the C4 and C6 positions then explore adjacent hydrophobic pockets and solvent-exposed regions, dictating the inhibitor's overall potency and selectivity profile.

Caption: General binding mode of an indazole scaffold within a kinase ATP pocket.

Synthetic Diversification: Core Protocols

The true power of this compound lies in its capacity for diversification through robust and high-yielding cross-coupling reactions. Below are field-proven protocols for the two most critical transformations: Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These reactions are typically performed sequentially, with the more reactive C6-bromo position reacting preferentially under controlled conditions.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

This reaction is the cornerstone for introducing aryl and heteroaryl moieties, which are critical for exploring hydrophobic pockets and achieving selectivity.[9][10][11]

Objective: To selectively couple an aryl/heteroaryl boronic acid or ester at the C6 position of this compound.

Workflow Diagram:

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid/ester (1.1-1.5 eq.), and a suitable base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).[8]

-

Catalyst Addition: Add the palladium catalyst. A reliable choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at 2-5 mol%.[8]

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) active species.

-

Solvent Addition: Add degassed solvents. A common and effective mixture is 1,4-dioxane and water (e.g., 4:1 v/v).[8] The water is essential for the catalytic cycle of many Suzuki reactions.[11][12]

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to the target temperature (typically 90-110 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and then with brine to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 6-substituted product.

-

Protocol 2: Buchwald-Hartwig C-N Bond Formation

This reaction is invaluable for installing primary or secondary amines, which can serve as key hydrogen bond donors/acceptors or as a handle to improve the pharmacokinetic properties of the final compound.[13][14]

Objective: To selectively couple a primary or secondary amine at the C6 (or C4) position of a bromo-indazole intermediate.

Workflow Diagram:

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

-

Reaction Setup: In a glovebox or under a strong flow of inert gas, add the bromo-indazole substrate (1.0 eq.) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 eq.) to a dry reaction vessel.[15]

-

Catalyst System: Add the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., XantPhos, BINAP).[13][16] Using a pre-formed catalyst complex can also be effective. The choice of ligand is crucial and often requires screening for optimal results.

-

Reagent Addition: Add an anhydrous, degassed aprotic solvent like toluene or dioxane. Finally, add the amine coupling partner (1.1-1.3 eq.).

-

Reaction Execution: Seal the vessel and heat to the required temperature (80-110 °C). The reaction mechanism is sensitive to air and moisture, so maintaining a rigorously inert atmosphere is paramount.[13] Monitor by LC-MS.

-

Workup and Purification:

-

Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography.

-

Structure-Activity Relationship (SAR) Insights

Systematic application of the above protocols has generated a wealth of SAR data for indazole-based kinase inhibitors.

-

C6-Position: This position is critical for modulating potency and selectivity.[17] Introduction of substituted aryl or heteroaryl groups via Suzuki coupling can access deep hydrophobic pockets. For example, in FGFR1 inhibitors, increasing the size of alkoxy substituents on a phenyl ring at this position led to increased activity.[18]

-

C4-Position: While less commonly modified, substitution at this position can be used to fine-tune selectivity and block potential metabolic soft spots.

-

C3-Amine: Acylation of the 3-amino group is a common strategy. The resulting amide often forms a key hydrogen bond with the kinase hinge.[7] The nature of the acyl group can significantly impact binding and cell permeability.

-

N1-Position: Alkylation or arylation at the N1-position of the indazole ring can modulate the compound's physical properties, such as solubility and brain penetration, and can orient the C6-substituent for optimal interactions.[5][17]

Table of Representative Indazole-Based Kinase Inhibitors:

| Compound Name | Target Kinase(s) | Reported Potency (IC₅₀) | Reference |

| Pazopanib | VEGFR, PDGFR, c-Kit | VEGFR-2: 30 nM | [3][9] |

| Axitinib | VEGFR1/2/3 | VEGFR-2: 0.2 nM | [3][9] |

| Merestinib | c-Met | - | [3][9] |

| Entrectinib | TRK, ROS1, ALK | - | [3][9] |

| CFI-400945 | PLK4 | 2.8 nM | [19] |

| Compound 14c | FGFR1 | 9.8 nM | [18] |

Conclusion and Future Perspectives

This compound is a high-value, strategically designed building block that provides an efficient entry point into the synthesis of diverse libraries of kinase inhibitors. The orthogonal reactivity of its bromo and amino substituents allows for the systematic exploration of chemical space around a proven pharmacophore. The robust and well-documented Suzuki-Miyaura and Buchwald-Hartwig reactions enable medicinal chemists to rapidly assemble complex molecules with tailored potency and selectivity profiles. As the quest for next-generation kinase inhibitors continues, focusing on overcoming drug resistance and improving safety profiles, the versatility of scaffolds like this compound will ensure it remains a cornerstone of drug discovery programs for the foreseeable future.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 17. benchchem.com [benchchem.com]

- 18. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to the Strategic Functionalization of the 4,6-Dibromo-1H-indazol-3-amine Scaffold

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif, forming the core of numerous compounds with significant pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties[1][2][3]. Its bicyclic structure, composed of fused benzene and pyrazole rings, serves as a versatile template in medicinal chemistry[1]. Specifically, 3-aminoindazoles are recognized as effective hinge-binding fragments in kinase inhibitors, exemplified by drugs like Linifanib[4].

The 4,6-dibromo-1H-indazol-3-amine scaffold represents a particularly powerful building block for drug discovery. The two bromine atoms, positioned at C4 and C6, provide distinct handles for orthogonal chemical modifications, primarily through transition metal-catalyzed cross-coupling reactions[5][6]. This allows for the systematic and divergent synthesis of compound libraries to explore structure-activity relationships (SAR). This guide provides detailed protocols for the synthesis and subsequent functionalization of this scaffold, offering researchers a robust platform for the development of novel therapeutics.

Synthesis of the this compound Scaffold

A practical synthesis of the target scaffold can be achieved from a readily available, appropriately substituted benzonitrile precursor, followed by cyclization with hydrazine. This approach is analogous to established methods for producing similar halogenated 3-aminoindazoles, such as the intermediate for the HIV capsid inhibitor Lenacapavir[7][8][9].

Proposed Synthetic Pathway

The synthesis involves a two-step process: regioselective bromination of a starting benzonitrile followed by a nucleophilic aromatic substitution (SNAr) and cyclization with hydrazine.

Caption: Proposed synthesis of the target scaffold.

Protocol 1: Synthesis of this compound

This protocol describes the cyclization of 2-fluoro-3,5-dibromobenzonitrile with hydrazine hydrate.

Materials:

-

2-Fluoro-3,5-dibromobenzonitrile

-

Hydrazine hydrate (80% in water)

-

n-Butanol or other suitable high-boiling solvent

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

To a round-bottom flask, add 2-fluoro-3,5-dibromobenzonitrile (1.0 eq).

-

Add n-butanol (approx. 5-10 mL per gram of starting material).

-

Add hydrazine hydrate (2.0-3.0 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to precipitate the product.

-

Collect the solid product by vacuum filtration, washing with cold n-butanol and then water to remove excess hydrazine.

-

Dry the solid under vacuum to yield this compound. The product can be used directly or purified further by recrystallization if necessary.

Rationale: The reaction proceeds via a nucleophilic aromatic substitution where hydrazine displaces the activated fluorine atom, followed by an intramolecular cyclization onto the nitrile group to form the pyrazole ring of the indazole system[10]. Using an excess of hydrazine ensures complete conversion of the starting material.

Core Functionalization Protocols: Palladium-Catalyzed Cross-Coupling

The bromine atoms at the C4 and C6 positions are ideal sites for palladium-catalyzed cross-coupling reactions, enabling the formation of new C-C and C-N bonds. These reactions are cornerstones of modern medicinal chemistry[5][11].

Caption: Key functionalization pathways for the scaffold.

Protocol 2: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a highly effective method for forming C(sp²)-C(sp²) bonds by coupling the bromo-indazole with an organoboron species[12][13]. This protocol allows for the introduction of various aryl or heteroaryl substituents.

Reaction Scheme: (Self-generated image, conceptual representation)

Optimized Reaction Parameters:

| Parameter | Recommended Condition | Rationale & Notes |

| Palladium Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%) | Pd(dppf)Cl₂ is often robust and effective for heteroaryl couplings[14]. Pd(PPh₃)₄ is a classic choice, though may require higher temperatures. |

| Boronic Acid/Ester | 1.1-1.5 eq (for mono-arylation) or 2.2-3.0 eq (for di-arylation) | Using a slight excess ensures complete consumption of the indazole. Stoichiometry can control mono- vs. di-substitution. |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq) | A base is essential for the transmetalation step[13]. Cs₂CO₃ is often effective for challenging couplings[15]. |

| Solvent System | 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1) | The aqueous mixture aids in dissolving the base and boronic acid, facilitating the reaction[12][16]. |

| Temperature | 80-100 °C | Sufficient thermal energy is required to drive the catalytic cycle efficiently. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) active catalyst. |

Step-by-Step Procedure (Mono-Arylation at C6):

-

In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and the base (e.g., K₂CO₃, 2.5 eq).

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1).

-

Heat the mixture to 90 °C with vigorous stirring for 8-16 hours. Monitor reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Expert Insight: The C6-Br is generally more sterically accessible and may react preferentially under kinetically controlled conditions with 1.1 equivalents of boronic acid. Achieving high selectivity can be challenging; careful monitoring and controlled stoichiometry are key. Debromination (replacement of Br with H) can be a side reaction, often mitigated by using robust ligands and avoiding excessively high temperatures or prolonged reaction times[17].

Protocol 3: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination enables the synthesis of C-N bonds by coupling the bromo-indazole with a primary or secondary amine[18][19]. This reaction has broad utility for installing diverse amine functionalities.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H ac… [ouci.dntb.gov.ua]

- 7. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

Application Note & Protocol: A Validated Synthetic Pathway for 4,6-Dibromo-1H-indazol-3-amine and Its Derivatives

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[1][2][3] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a wide spectrum of therapeutic applications, including anti-tumor, anti-inflammatory, and anti-bacterial agents.[4][5] Specifically, the 1H-indazol-3-amine framework serves as a critical hinge-binding fragment in many kinase inhibitors, making it a cornerstone in modern drug discovery and development.[6]

This application note provides a detailed, robust, and reproducible experimental procedure for the synthesis of 4,6-Dibromo-1H-indazol-3-amine, a key intermediate for building libraries of novel drug candidates. We further illustrate its utility by outlining a protocol for subsequent derivatization. The methodologies described herein are designed for clarity and success, explaining the causality behind each step to empower researchers in their synthetic endeavors.

Synthetic Strategy & Mechanistic Rationale

The most direct and efficient route to synthesizing substituted 3-aminoindazoles is the reaction of an ortho-halobenzonitrile with hydrazine.[7][8] This pathway proceeds via a two-step, one-pot sequence:

-

Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the nucleophilic attack of hydrazine on the electron-deficient aromatic carbon bearing a halogen atom (typically fluorine or chlorine). The presence of an electron-withdrawing nitrile group (-CN) ortho to the halogen is crucial as it activates the ring for this substitution.

-

Intramolecular Cyclization: Following the displacement of the halide, the resulting intermediate undergoes a spontaneous intramolecular condensation reaction. The terminal amino group of the hydrazine moiety attacks the carbon of the nitrile group, leading to the formation of the fused pyrazole ring and yielding the stable 1H-indazol-3-amine product.

For the synthesis of the target compound, This compound , the logical precursor is a 2,4-dibromo-6-halobenzonitrile. We have selected 3,5-Dibromo-2-fluorobenzonitrile as the starting material due to the high electronegativity and excellent leaving group ability of the fluorine atom, which facilitates a high-yield SNAr reaction.

Visualizing the Synthetic Pathway

Caption: Workflow for the synthesis of the core intermediate and a representative derivative.

Experimental Protocols

PART A: Synthesis of this compound (Core Intermediate)

This protocol details the cyclization of 3,5-Dibromo-2-fluorobenzonitrile with hydrazine hydrate.

Materials & Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Notes |

| 3,5-Dibromo-2-fluorobenzonitrile | 124456-11-9 | 278.91 | 1.0 eq (e.g., 5.0 g) | Starting Material |

| Hydrazine Hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 | 5.0 eq | Reagent & Nucleophile |

| n-Butanol | 71-36-3 | 74.12 | ~15 mL / g of SM | Solvent |

| Deionized Water | 7732-18-5 | 18.02 | As needed | For washing |

| Ethanol (Cold) | 64-17-5 | 46.07 | As needed | For washing |